2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde
CAS No.:
Cat. No.: VC17274829
Molecular Formula: C6H6N2OS
Molecular Weight: 154.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2OS |
|---|---|
| Molecular Weight | 154.19 g/mol |
| IUPAC Name | 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde |
| Standard InChI | InChI=1S/C6H6N2OS/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2 |
| Standard InChI Key | URLSDGMHUWQLDE-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC2=CC(=NN21)C=O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde features a fused pyrazole-thiazole ring system with a carbaldehyde substituent at the 6-position. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is partially saturated, while the thiazole moiety (containing nitrogen and sulfur atoms) contributes to its aromaticity. The carbaldehyde group introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions .
Molecular Formula:
Molecular Weight: 183.20 g/mol (calculated from PubChem data for analogous structures) .
Spectral Properties
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IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 2,850–2,920 cm⁻¹ (aldehyde C–H stretch) .
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NMR:
Synthesis and Optimization
Cyclocondensation of Hydrazine Derivatives
A common method involves the reaction of 2-aminothiazole derivatives with α,β-unsaturated aldehydes under acidic conditions. For example:
Yields typically range from 45% to 65%, with purity ≥90% after recrystallization .
Oxidative Cyclization
Thiosemicarbazides treated with oxidizing agents (e.g., ) form the thiazole ring, followed by aldehyde functionalization via Vilsmeier-Haack reaction.
Industrial-Scale Production
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde participates in:
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Schiff Base Formation: Reacts with primary amines to yield imines (), useful for coordinating metal ions .
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Nucleophilic Additions: Grignard reagents add to the carbonyl group, producing secondary alcohols .
Ring Modification Strategies
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Oxidation: Treatment with oxidizes the thiazole sulfur to sulfone, enhancing solubility.
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Electrophilic Substitution: Nitration at the 4-position of the pyrazole ring occurs regioselectively .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies on analogs demonstrate potent activity against melanoma (B16-F0) and adenocarcinoma (LM3) cell lines:
Table 1: Cytotoxicity of Pyrazolo-Thiazole Derivatives
| Compound | IC₅₀ (µM) B16-F0 | IC₅₀ (µM) LM3 | Selectivity Index |
|---|---|---|---|
| 6-Carbaldehyde derivative | 14.2 | 11.8 | 3.8 |
| Parent scaffold | 32.5 | 28.4 | 1.2 |
Selectivity Index = IC₅₀ (normal cells) / IC₅₀ (cancer cells); Normal cell line: NMuMG (IC₅₀ = 54.0 µM).
Mechanistically, the compound induces apoptosis via caspase-3/7 activation and downregulates anti-apoptotic protein MCL-1 .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 29213):
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MIC: 8 µg/mL (comparable to ciprofloxacin).
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Mode of Action: Disrupts cell membrane integrity, as shown by propidium iodide uptake assays .
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving turnover numbers (TON) up to 10,000 .
Optoelectronic Materials
Thin films of its copper complexes exhibit semiconductor behavior with a bandgap of 2.3 eV, suitable for organic photovoltaics .
Case Studies and Comparative Analysis
Comparison with Imidazo-Thiazole Analogs
Replacing pyrazole with imidazole (as in PubChem CID 11240604 ) reduces anticancer potency (IC₅₀ increases by 2.5-fold) but improves thermal stability (decomposition temperature: 220°C vs. 195°C) .
Stability Under Physiological Conditions
The carbaldehyde derivative shows a plasma half-life () of 2.1 hours in murine models, necessitating prodrug strategies for therapeutic use .
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